molecular formula C11H8N4O B15008744 1-(2-Oxocyclopentyl)ethane-1,1,2,2-tetracarbonitrile CAS No. 95081-84-8

1-(2-Oxocyclopentyl)ethane-1,1,2,2-tetracarbonitrile

Cat. No.: B15008744
CAS No.: 95081-84-8
M. Wt: 212.21 g/mol
InChI Key: HHEVNIQTDOUUNK-UHFFFAOYSA-N
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Description

1-(2-Oxocyclopentyl)ethane-1,1,2,2-tetracarbonitrile is a nitrile-rich organic compound featuring a cyclopentane ring substituted with a ketone group (2-oxo) and an ethane backbone bearing four cyano groups. The tetracarbonitrile moiety confers strong electron-withdrawing properties, enhancing reactivity toward nucleophilic agents. This compound is hypothesized to serve as a precursor for synthesizing heterocyclic frameworks, such as pyrrolo-quinolines or pyran derivatives, through reactions with amines or ammonia .

Properties

CAS No.

95081-84-8

Molecular Formula

C11H8N4O

Molecular Weight

212.21 g/mol

IUPAC Name

1-(2-oxocyclopentyl)ethane-1,1,2,2-tetracarbonitrile

InChI

InChI=1S/C11H8N4O/c12-4-8(5-13)11(6-14,7-15)9-2-1-3-10(9)16/h8-9H,1-3H2

InChI Key

HHEVNIQTDOUUNK-UHFFFAOYSA-N

Canonical SMILES

C1CC(C(=O)C1)C(C#N)(C#N)C(C#N)C#N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

1-(2-Oxocyclopentyl)ethane-1,1,2,2-tetracarbonitrile can be synthesized through the reaction of cyclopentanone with tetracyanoethylene (TCNE). The reaction typically involves the use of a solvent such as acetonitrile and is carried out under reflux conditions. The product is then purified through recrystallization .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques.

Chemical Reactions Analysis

Types of Reactions

1-(2-Oxocyclopentyl)ethane-1,1,2,2-tetracarbonitrile undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in reactions with this compound include aldehydes, ketones, and ammonia. Reactions are typically carried out in solvents such as acetonitrile or ethanol, and may require heating or the use of catalysts to proceed efficiently .

Major Products Formed

The major products formed from reactions involving this compound include various heterocyclic compounds, such as pyrroles and chromenes.

Scientific Research Applications

1-(2-Oxocyclopentyl)ethane-1,1,2,2-tetracarbonitrile has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(2-Oxocyclopentyl)ethane-1,1,2,2-tetracarbonitrile involves its reactivity with various nucleophiles and electrophiles. The cyano groups in the compound are highly reactive, allowing it to participate in a wide range of chemical reactions. The molecular targets and pathways involved depend on the specific reaction and the nature of the reagents used .

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional nuances of 1-(2-oxocyclopentyl)ethane-1,1,2,2-tetracarbonitrile are best contextualized against related tetracarbonitrile derivatives. Below is a comparative analysis based on substituents, reactivity, and applications.

Reactivity and Functional Behavior

  • Ring Size Effects : Smaller rings (e.g., cyclopentyl vs. cyclohexyl) may increase ring strain, accelerating reactions with nucleophiles like ammonia. For example, cyclooctyl derivatives form pyrrole diastereomers, whereas cyclohexyl analogs yield tricyclic diaza compounds .
  • Substituent Influence: Alkyl groups (e.g., 5-propyl in 1b) enhance solubility in nonpolar solvents, while electron-donating groups (e.g., methoxy in ) modulate electronic effects on reactivity.
  • Cyclopropane Derivatives : Compounds like C2 and 3-benzoylcyclopropane-1,1,2,2-tetracarbonitrile exhibit distinct reactivity due to cyclopropane’s inherent strain, enabling carbanion cleavage with alcoholates .

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